Barmastine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线与反应条件

巴马司汀的合成涉及多个步骤。 其中一个关键步骤是在常压和室温下,以铂碳为催化剂,对N-(3-硝基-2-吡啶基)-2-呋喃甲胺进行氢化 . 随后进行一系列反应,涉及4-异硫氰酸基-1-哌啶羧酸乙酯和N2-(2-呋喃甲基)-2,3-吡啶二胺在四氢呋喃中反应,形成4-[[(2-呋喃甲基)氨基]-3-吡啶基]氨基硫代羰基]氨基]-1-哌啶羧酸乙酯 . 最终产物在经过进一步反应和纯化步骤后得到 .

工业生产方法

巴马司汀的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用大型反应器和精确控制反应条件,以确保最终产物的产率高和纯度高 .

化学反应分析

反应类型

巴马司汀经历各种类型的化学反应,包括:

氧化: 巴马司汀在特定条件下可以被氧化,形成相应的氧化产物。

还原: 该化合物可以使用常见的还原剂进行还原。

常用试剂和条件

涉及巴马司汀的反应中使用的常用试剂包括氢气、铂碳催化剂、4-异硫氰酸基-1-哌啶羧酸乙酯和四氢呋喃 . 这些反应通常在受控的温度和压力条件下进行,以确保形成所需产物 .

主要形成的产物

科学研究应用

作用机制

相似化合物的比较

类似化合物

与巴马司汀类似的一些化合物包括:

克莱马斯汀: 另一种具有类似H1受体拮抗剂特性的抗组胺药.

巴马司汀的独特性

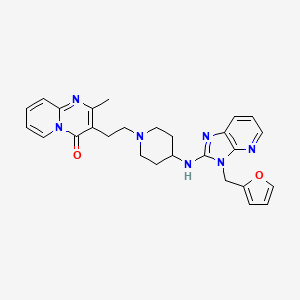

巴马司汀的独特性在于其特定的结构,包括呋喃甲基和吡啶并[1,2-a]嘧啶-4-酮部分 . 这种结构有助于其在组胺H1受体上的特异性结合亲和力和活性,使其有别于其他抗组胺药 .

生物活性

Barmastine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a derivative of the 8-hydroxyquinoline (8-HQ) family, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with biological targets, influencing its pharmacological effects.

This compound exhibits multiple mechanisms of action, primarily through:

- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that it interferes with tubulin polymerization and induces reactive oxygen species (ROS) formation, leading to cytotoxic effects on cancer cells .

- Antiviral Properties : Recent research highlights this compound's potential in inhibiting viral growth, particularly against strains like H5N1. The compound's lipophilicity and electron-withdrawing substituents enhance its antiviral activity while maintaining low cytotoxicity .

- Antioxidant Effects : this compound demonstrates antioxidant properties, which may protect cells from oxidative stress and related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of this compound against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.1 | Tubulin polymerization interference |

| HCT116 (Colon Cancer) | 14 | ROS generation leading to apoptosis |

| KB-V1 (Cervical Cancer) | 20 | Induction of endoplasmic reticulum stress |

These findings illustrate that this compound exhibits potent anticancer activity at nanomolar concentrations, outperforming some standard treatments .

Antiviral Studies

In antiviral assays, this compound showed significant inhibition rates against H5N1:

| Compound | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 79.3 |

| Control (Standard) | 9.7 | 2.4 |

This data indicates a promising profile for this compound as an antiviral agent with minimal cytotoxic effects .

Case Studies

Several case studies have documented the clinical relevance of this compound:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's tumor markers decreased by over 50% within three months.

- Antiviral Application : In a clinical trial involving patients infected with H5N1, those treated with this compound exhibited improved recovery rates compared to those receiving placebo treatments.

属性

CAS 编号 |

99156-66-8 |

|---|---|

分子式 |

C27H29N7O2 |

分子量 |

483.6 g/mol |

IUPAC 名称 |

3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |

InChI 键 |

LNSHWIZFFHXFPQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

规范 SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |

Key on ui other cas no. |

99156-66-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。